4-(2,2,2-Trifluoroethyl)oxan-4-amine;hydrochloride
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Overview
Description
4-(2,2,2-Trifluoroethyl)oxan-4-amine;hydrochloride is a chemical compound with the molecular formula C7H12F3NO·HCl. It is also known by its IUPAC name, 4-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-amine hydrochloride . This compound is characterized by the presence of a trifluoroethyl group attached to an oxan-4-amine structure, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-(2,2,2-Trifluoroethyl)oxan-4-amine;hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with tetrahydro-2H-pyran-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
4-(2,2,2-Trifluoroethyl)oxan-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxan-4-amine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The trifluoroethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-amine oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(2,2,2-Trifluoroethyl)oxan-4-amine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where trifluoroethyl derivatives have shown promise.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethyl)oxan-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and proteins. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(2,2,2-Trifluoroethyl)oxan-4-amine;hydrochloride include:
2,2,2-Trifluoroethylamine: A simpler compound with a similar trifluoroethyl group, used in various chemical syntheses.
2,2,2-Trifluoroethylamine hydrochloride: Another related compound with similar properties and applications.
3,3,3-Trifluoropropylamine: A compound with a trifluoropropyl group, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its oxan-4-amine structure combined with the trifluoroethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-(2,2,2-trifluoroethyl)oxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)5-6(11)1-3-12-4-2-6;/h1-5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPSJNDWXYKQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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